![molecular formula C18H21NO6S B2467908 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1788558-53-1](/img/structure/B2467908.png)
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H21NO6S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
This compound has been investigated for its fungicidal properties. Researchers designed a series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates based on biologically active splicing principles and receptor target structures . The results revealed the following:
Protecting Group in Organic Synthesis
The compound’s 2-methoxyphenyl isocyanate moiety has been explored as a chemoselective protecting group. Its stability under acidic, alkaline, and aqueous conditions makes it advantageous for regenerating free amines after deprotection .
Hole Transfer Pathways in π-Conjugated Systems
In the context of π-conjugated systems, the compound’s crystal structure was studied to understand hole transfer pathways. The electron coupling strength of adjacent molecules significantly influenced hole transfer .
Photocontrol of Cell Adhesion
The compound’s photocleavable linker, 1-(5-methoxy-2-nitro-4-prop-2-ynyloxyphenyl)ethylN-succinimidyl carbonate , enables reversible conjugation of an anti-fouling polymer, poly(ethylene glycol), for controlling cell adhesion .
Mechanism of Action
Target of Action
It is known that the compound has a similar structure to 2-(2-methoxyphenyl)ethylamine , which suggests that it may interact with similar biological targets
Mode of Action
This could involve binding to the target, causing a conformational change, and subsequently altering the target’s function
Biochemical Pathways
For example, 2-(2-Methoxyphenyl)ethylamine is known to be involved in various biochemical reactions
Pharmacokinetics
For example, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
For example, 2-(2-Methoxyphenyl)ethylamine is known to have various biological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-22-15-6-4-3-5-14(15)18(23-2)12-19-26(20,21)13-7-8-16-17(11-13)25-10-9-24-16/h3-8,11,18-19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQUFZUYWPCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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